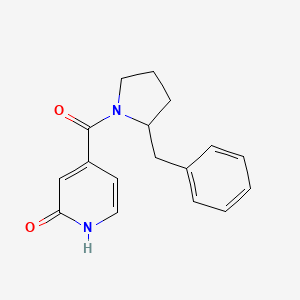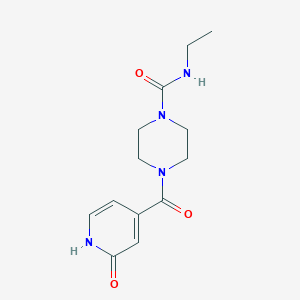![molecular formula C11H21N3O B6629326 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral compound with a molecular formula of C12H22N4O and a molecular weight of 246.33 g/mol.
Mécanisme D'action
The exact mechanism of action of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol has low toxicity and does not have any significant effects on the biochemical and physiological processes in humans. It has also been found to have antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol in lab experiments is its broad-spectrum antimicrobial activity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol. One of the areas of research is the development of new antibiotics based on this compound. Another area of research is the study of its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.
In conclusion, 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is a chemical compound with significant potential for applications in various fields of science. Its broad-spectrum antimicrobial activity and low toxicity make it a promising candidate for the development of new antibiotics and drugs for the treatment of oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and potential effects on human health.
Méthodes De Synthèse
The synthesis of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with (R)-3-amino-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield the final product.
Applications De Recherche Scientifique
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol has been extensively studied for its potential applications in various fields of science. It has been found to have significant antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(3,5-6-15)12-7-10-8-13-14-9(10)2/h8,12,15H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHDPKNCKXILSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=C(NN=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)


![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)


![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)
![N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)
![5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)